2-(3-Bromothiophen-2-yl)pyrrolidinehydrochloride
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Overview
Description
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a bromothiophene moiety.
Preparation Methods
The synthesis of 2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, potentially leading to the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
2-(3-bromothiophen-2-yl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride: This compound has a similar structure but with the bromine atom at a different position on the thiophene ring.
Pyrrolidine Derivatives: Other pyrrolidine derivatives with different substituents can be compared in terms of their chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11BrClNS |
---|---|
Molecular Weight |
268.60 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-6-3-5-11-8(6)7-2-1-4-10-7;/h3,5,7,10H,1-2,4H2;1H |
InChI Key |
XLSYFKJKSQFYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CS2)Br.Cl |
Origin of Product |
United States |
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